molecular formula C11H11N3O4 B12070850 Depyrazine 6,8-Dinitrophenyl Varenicline

Depyrazine 6,8-Dinitrophenyl Varenicline

Cat. No.: B12070850
M. Wt: 249.22 g/mol
InChI Key: HHLYGLUOGBLXGK-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C11H11N3O4 and a molecular weight of 249.223 g/mol . This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Depyrazine 6,8-Dinitrophenyl Varenicline involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Depyrazine 6,8-Dinitrophenyl Varenicline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

Depyrazine 6,8-Dinitrophenyl Varenicline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Depyrazine 6,8-Dinitrophenyl Varenicline involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction affects various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Depyrazine 6,8-Dinitrophenyl Varenicline is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-13(16)8-2-9-6-1-7(5-12-4-6)11(9)10(3-8)14(17)18/h2-3,6-7,12H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLYGLUOGBLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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